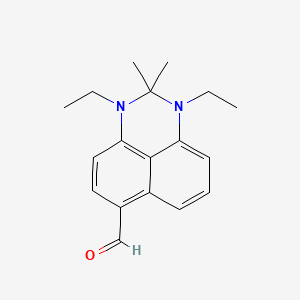
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is an organic compound with a unique structure that includes both perimidine and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde typically involves the reaction of perimidine derivatives with appropriate aldehyde precursors. One common method involves the condensation of 1,3-diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine with formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carboxylic acid.
Reduction: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is the basis for its potential antimicrobial and antifungal effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but with a phenyl group instead of the aldehyde group.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure with methyl groups instead of ethyl groups.
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the aldehyde group.
Uniqueness
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is unique due to the presence of both the perimidine and aldehyde functional groups. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The aldehyde group, in particular, allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
827037-93-4 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,3-diethyl-2,2-dimethylperimidine-6-carbaldehyde |
InChI |
InChI=1S/C18H22N2O/c1-5-19-15-9-7-8-14-13(12-21)10-11-16(17(14)15)20(6-2)18(19,3)4/h7-12H,5-6H2,1-4H3 |
Clé InChI |
FQXGSWVDIALLEK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C3C(=C(C=C2)C=O)C=CC=C3N(C1(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)
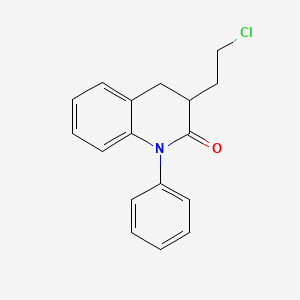


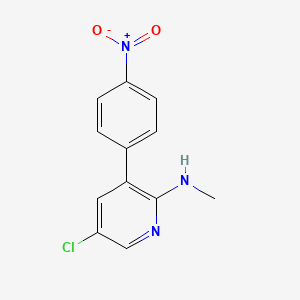
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)

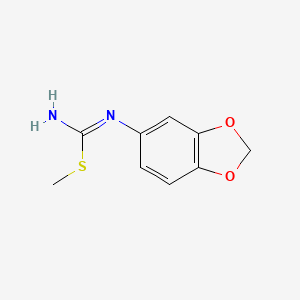

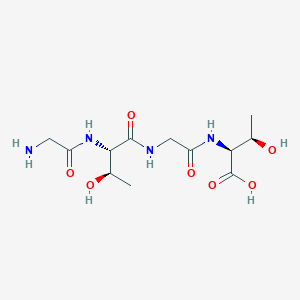
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)

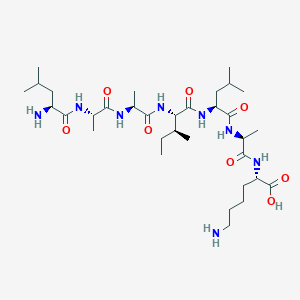
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
